N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide
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Overview
Description
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and two dimethylphenyl groups
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The targets of these compounds can vary widely depending on the specific functional groups attached to the ring.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The presence of the pyrrolidine ring and sulfonyl group could potentially influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have a wide range of effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The specific effects would depend on the compound’s chemical structure and its interactions with its environment .
Preparation Methods
The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Attachment of Dimethylphenyl Groups: The dimethylphenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.
Chemical Reactions Analysis
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide undergoes various chemical reactions:
Scientific Research Applications
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activity.
Sulfonyl Compounds: Sulfonyl-containing compounds like sulfonamides and sulfones have similar chemical properties but different biological targets and applications.
Dimethylphenyl Compounds: Compounds with dimethylphenyl groups, such as dimethylphenylureas, exhibit different reactivity and biological profiles.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-8-10-20(18(4)12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)7-9-17(21)3/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSMWNRJUQSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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